molecular formula C7H10N2OS B1373046 1-(Propan-2-yl)-2-sulfanyl-1,4-dihydropyrimidin-4-one CAS No. 1235439-08-3

1-(Propan-2-yl)-2-sulfanyl-1,4-dihydropyrimidin-4-one

Cat. No. B1373046
CAS RN: 1235439-08-3
M. Wt: 170.23 g/mol
InChI Key: RIQBRFVUPPIKHP-UHFFFAOYSA-N
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Description

The description of an organic compound typically includes its molecular formula, structure, and functional groups. The compound you mentioned is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring - a ring of carbon and nitrogen atoms .


Synthesis Analysis

Synthesis analysis involves retrosynthetic analysis, which is a technique for solving problems in the planning of organic syntheses . This is achieved by transforming a target molecule into simpler precursor structures regardless of any potential reactivity/interaction with reagents .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the physical arrangement of atoms in a molecule.


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It often involves experimental procedures in a lab, where the compound is reacted with various reagents and the products are analyzed .


Physical And Chemical Properties Analysis

This involves determining properties such as solubility, boiling point, melting point, etc. These properties can often be predicted based on the compound’s structure and are confirmed through experimental testing .

Scientific Research Applications

Chemical Synthesis and Structural Insights

  • Copper-Catalyzed Cascade Preparation : Dihydropyrimidin-4-ones, including variants similar to 1-(Propan-2-yl)-2-sulfanyl-1,4-dihydropyrimidin-4-one, are synthesized using a copper-catalyzed reaction between N-(prop-2-yn-1-yl)amides and sulfonylazides. This process yields high efficiency and excellent yields, showcasing the compound's relevance in organic synthesis (Wang, J. et al., 2013).

  • Structural Characterization : Studies on structurally related 2,4-disubstituted dihydropyrimidine-5-carbonitriles provide insights into the crystalline structure and formation of L-shaped conformations in similar compounds. Such analyses are vital for understanding the physical and chemical properties of these molecules (Al-Wahaibi, L. H. et al., 2021).

  • Condensation with Formaldehyde and Propane-2-thiol : Research indicates that 1-(Propan-2-yl)-2-sulfanyl-1,4-dihydropyrimidin-4-one can undergo condensation reactions with formaldehyde and propane-2-thiol, a process significant in synthesizing various organic compounds (Baeva, L. A. et al., 2020).

Biological and Pharmacological Research

  • Antifilarial Activity : Some derivatives of 2-sulfanyl-1,4-dihydropyrimidines have been synthesized and evaluated for antifilarial activity, suggesting the potential therapeutic applications of compounds structurally related to 1-(Propan-2-yl)-2-sulfanyl-1,4-dihydropyrimidin-4-one (Singh, B. et al., 2008).

  • Antimicrobial Evaluation : Research on novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, which are chemically related to 1-(Propan-2-yl)-2-sulfanyl-1,4-dihydropyrimidin-4-one, indicates some antimicrobial potential. This finding highlights the compound's relevance in developing new antimicrobial agents (Gomha, S. M. et al., 2018).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems. For example, many drugs work by binding to proteins in the body and altering their activity .

Safety and Hazards

Safety data sheets (SDS) provide information on the safety and hazards associated with a chemical compound . They include information on the compound’s physical and chemical properties, potential health hazards, safe handling and storage procedures, and emergency procedures.

properties

IUPAC Name

1-propan-2-yl-2-sulfanylidenepyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-5(2)9-4-3-6(10)8-7(9)11/h3-5H,1-2H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQBRFVUPPIKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=O)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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